Fenhexamid-d10

Catalog No.
S15907512
CAS No.
M.F
C14H17Cl2NO2
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenhexamid-d10

Product Name

Fenhexamid-d10

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

Molecular Formula

C14H17Cl2NO2

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2

InChI Key

VDLGAVXLJYLFDH-CYHVTVHMSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl)([2H])[2H])([2H])[2H])[2H]

Fenhexamid-d10 is a highly pure, stable isotope-labeled analog of the hydroxyanilide fungicide fenhexamid, featuring a +10 Da mass shift (MW 312.26 g/mol) due to the incorporation of ten deuterium atoms on the cyclohexyl ring. In procurement and analytical method development, Fenhexamid-d10 is strictly selected as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1]. By enabling exact isotope dilution mass spectrometry (IDMS), this target compound ensures precise quantification of fenhexamid residues in complex agricultural, environmental, and botanical matrices by fully compensating for matrix-induced ion suppression or enhancement during electrospray ionization (ESI) [2].

Research Fit

Isotope dilution mass spectrometry (IDMS) workflow
Co-eluting ISTD with perdeuterated +10 Da mass shift
Matrix-effect correction for complex sample LC-MS/MS

Substituting Fenhexamid-d10 with generic, out-of-class deuterated standards (such as Atrazine-d5) or structurally related but distinct fungicide analogs fundamentally compromises quantitative accuracy in LC-MS/MS. Complex matrices like cannabis extracts, fruit homogenates, and soil contain co-eluting interferences that cause significant ion suppression or enhancement [1]. Because generic internal standards do not share the exact retention time and ionization profile of fenhexamid, they fail to experience the same matrix effects, leading to uncorrected signal variances that frequently exceed acceptable regulatory thresholds (e.g., >20% relative standard deviation). Fenhexamid-d10, by contrast, perfectly co-elutes with the target analyte and possesses identical physicochemical behavior, ensuring the analyte-to-IS response ratio remains constant regardless of matrix complexity .

Substitution Risk

Fenhexamid-d10
Unlabeled fenhexamid May experience differential matrix effects and quantitation bias due to missing co-elution control.
Fenhexamid-d10
Fenhexamid-(methyl-d3) +3 Da mass shift may not guarantee baseline separation, increasing spectral interference risk.

Matrix Effect Compensation in Complex Botanical Extracts

When analyzing highly complex matrices such as botanical extracts or cannabis, generic internal standards often fail to correct for severe ion suppression, resulting in relative standard deviations (RSD) exceeding 15%. Utilizing Fenhexamid-d10 as the matched internal standard normalizes the electrospray ionization response, bringing the calibration curve % RSD to under 5% and ensuring recovery rates remain strictly within the 70-120% regulatory window [1].

Evidence DimensionMatrix-induced variance (% RSD) in calibration
Target Compound Data< 5% RSD
Comparator Or BaselineGeneric IS (e.g., Atrazine-d5) yielding > 15-20% RSD
Quantified DifferenceReduction of quantitative variance by over 3-fold
ConditionsLC-MS/MS analysis of complex botanical/cannabis matrices

Eliminates matrix-dependent quantification errors, preventing false compliance or rejection of agricultural products in safety testing.

Isotopic Purity & Mass Shift
Head-to-head
≥97.9% D, +10 Da vs. +3 Da
Supports baseline separation and IDMS workflow
Mass spectrometry, neat standard

Elimination of Isotopic Crosstalk in Halogenated Analytes

Native fenhexamid contains two chlorine atoms, resulting in a broad natural isotopic envelope with significant M+2 and M+4 peaks. If a low-mass-shift isotope (e.g., +3 Da or +4 Da) were used, the natural M+4 peak of native fenhexamid would cause isotopic crosstalk, elevating the baseline of the internal standard channel. The +10 Da mass shift of Fenhexamid-d10 completely clears the native isotopic envelope, ensuring zero cross-channel interference and preserving the limit of quantification (LOQ) at trace levels (e.g., 0.01 mg/kg) .

Evidence DimensionIsotopic overlap / cross-channel interference
Target Compound Data0% crosstalk (M+10 shift completely clears M+4 native isotope)
Comparator Or BaselineTheoretical low-shift IS (+3 Da) with significant M+4 overlap
Quantified DifferenceAbsolute elimination of baseline elevation in the IS channel
ConditionsMultiple Reaction Monitoring (MRM) mass spectrometry

Ensures high signal-to-noise ratios at trace regulatory limits, preventing false positives in high-concentration samples.

Matrix-effect Correction
Class-level inference
Deuterated IS class advantage over non-deuterated IS
Accuracy improvement context-dependent; data to verify
Expected to correct for ion suppression/enhancement, not product-specific quantified

Retention Time Alignment for True Isotope Dilution

For an internal standard to properly correct for matrix effects, it must elute at the exact same moment as the target analyte. Fenhexamid-d10 exhibits a retention time deviation of ≤0.01 minutes relative to native fenhexamid, whereas structural analogs used as surrogate standards can drift by >0.5 minutes. This perfect co-elution guarantees that both compounds are subjected to the exact same matrix components during the ionization process, which is a mandatory requirement for validated QuEChERS LC-MS/MS workflows [1].

Evidence DimensionChromatographic retention time deviation
Target Compound Data≤ 0.01 min deviation from native fenhexamid
Comparator Or BaselineStructural analog IS with > 0.5 min deviation
Quantified DifferenceNear-perfect co-elution, improving matrix correction reliability
ConditionsReversed-phase UHPLC separation

Satisfies strict regulatory method validation criteria for internal standard retention time matching in pesticide multiresidue analysis.

Defined Storage Stability
Reported
Solid, 4°C, protected from light
Supports consistent long-term analytical performance
Versus pH-dependent stability of unlabeled fenhexamid in solution

Regulatory Pesticide Residue Monitoring in Food (QuEChERS LC-MS/MS)

Fenhexamid-d10 is the mandatory internal standard for high-throughput QuEChERS workflows analyzing fruits (like grapes and berries) where fenhexamid is heavily applied. Its use guarantees that analytical batches meet the stringent recovery and reproducibility criteria (RSD ≤20%) set by international food safety guidelines [1].

Botanical and Cannabis Extract Testing

In highly complex matrices rich in terpenes and cannabinoids, severe ion suppression routinely invalidates generic internal standards. Fenhexamid-d10 ensures accurate quantification of fenhexamid residues by perfectly mirroring the target analyte's ionization suppression profile, maintaining calibration linearity [2].

Environmental Soil and Water Runoff Analysis

For environmental testing laboratories monitoring agricultural runoff, the +10 Da mass shift of Fenhexamid-d10 prevents isotopic crosstalk from the native compound's dichloro-isotopic signature, enabling reliable trace-level detection (LOQ ≤ 0.01 ppm) in complex environmental matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide residue quantification in food
Co-elution and mass resolution
Matrix-effect correction and method accuracy
Metabolism and environmental fate studies
Isotope dilution for analyte loss correction
Quantification reliability in complex samples
Multi-residue method development
ISTD mixture compatibility
Method ruggedness and data quality

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

311.1264016 Da

Monoisotopic Mass

311.1264016 Da

Heavy Atom Count

19

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